6-Bromo-3-methoxy-2-methylbenzoic acid

Physicochemical property comparison Solid-state characterization Solubility prediction

6-Bromo-3-methoxy-2-methylbenzoic acid is a trisubstituted benzoic acid derivative (C₉H₉BrO₃, MW 245.07 g/mol) bearing bromo, methoxy, and methyl substituents at the 6-, 3-, and 2-positions, respectively. The compound is primarily used as a synthetic intermediate for the construction of PROTAC® protein degraders and other heterobifunctional molecules, with the carboxylic acid serving as a conjugation handle and the aryl bromide enabling palladium-catalyzed cross-coupling.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 55289-17-3
Cat. No. B1290266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methoxy-2-methylbenzoic acid
CAS55289-17-3
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyYCCRLMJCFUNZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methoxy-2-methylbenzoic Acid (CAS 55289-17-3): A Trisubstituted Benzoic Acid Building Block for Fragment-Based and Degrader Chemistry Procurement


6-Bromo-3-methoxy-2-methylbenzoic acid is a trisubstituted benzoic acid derivative (C₉H₉BrO₃, MW 245.07 g/mol) bearing bromo, methoxy, and methyl substituents at the 6-, 3-, and 2-positions, respectively . The compound is primarily used as a synthetic intermediate for the construction of PROTAC® protein degraders and other heterobifunctional molecules, with the carboxylic acid serving as a conjugation handle and the aryl bromide enabling palladium-catalyzed cross-coupling [1]. Commercial sourcing from specialty chemical suppliers offers typical purity specifications of 95% or higher .

PROTAC linker precursor with unique exit vector geometryTrisubstituted benzoic acid scaffold for degrader chemistry
Aryl bromide cross-coupling handle for fragment elaborationSterically hindered Pd-catalyzed coupling substrate
Fragment-based screening building block (MW Carboxylic acid conjugation handle for amide coupling

Why 6-Bromo-3-methoxy-2-methylbenzoic Acid Cannot Be Replaced by Other Bromobenzoic Acid Isomers in PROTAC and Cross-Coupling Workflows


The precise 6-bromo-3-methoxy-2-methyl substitution pattern is functionally non-interchangeable with other bromobenzoic acid isomers for several reasons. The 6-position bromine can be used as a cross-coupling handle, but the presence of the 3-methoxy and 2-methyl groups (as electron-donating groups) modulates the reactivity of the aryl bromide in Pd-catalyzed couplings . Furthermore, the 2-methyl group creates steric hindrance that can both direct metalation and influence the conformational properties of the resulting biaryl products. In the context of protein degrader design, even minor changes in the linker attachment geometry (e.g., using 5-bromo-2-methoxybenzoic acid) can substantially alter the ternary complex formation and degradation efficiency, making direct substitution without re-optimization invalid [1].

Isomer substitution alters linker trajectory
5-bromo-2-methoxy or other isomers shift attachment geometry, which may disrupt ternary complex formation in PROTAC design and require re-optimization.
Electronic and steric profile not replicated by simpler analogs
Des-methoxy or des-methyl bromobenzoic acids lack the combined electron-donating and steric effects that modulate cross-coupling reactivity and conformational properties.
Molecular weight contribution and vector differ significantly
The 245.07 g/mol mass and 2-methyl steric vector cannot be matched by single-substituted analogs, influencing degrader physicochemical profile and linker attachment geometry.

Quantitative Evidence Guide: Head-to-Head Comparisons of 6-Bromo-3-methoxy-2-methylbenzoic Acid vs. Closest Analogs


Melting Point Depression vs. 6-Bromo-2-methylbenzoic Acid (CAS 90259-31-7) Indicates Reduced Lattice Energy and Enhanced Solubility

The melting point of 6-bromo-3-methoxy-2-methylbenzoic acid is 96–98 °C , which is significantly lower than that of the des-methoxy analog 6-bromo-2-methylbenzoic acid (108–112 °C) . The introduction of the methoxy group at the 3-position disrupts intermolecular hydrogen bonding and reduces crystal lattice energy, resulting in a melting point depression of approximately 12–14 °C. This difference is consistent with the expected effect of an ortho/para-directing, electron-donating methoxy substituent on the solid-state packing of bromobenzoic acids.

Melting point
Head-to-head
96–98 °C
ΔTm ≈ –12 to –14 °C
Lower melting point suggests improved organic solubility
vs. 6-bromo-2-methylbenzoic acid (108–112 °C). Supports solution-phase synthesis workflows.
Physicochemical property comparison Solid-state characterization Solubility prediction

Predicted pKa Comparison: Enhanced Acidity vs. Non-Brominated Parent Due to Ortho-Bromine Electron-Withdrawing Effect

The non-brominated parent compound, 3-methoxy-2-methylbenzoic acid, has a predicted pKa of 3.83 ± 0.10 . The introduction of a bromine atom at the 6-position, which is ortho to the carboxylic acid group, is expected to lower the pKa by 0.2–0.5 pKa units due to the electron-withdrawing inductive effect of bromine, a well-established ortho-effect in substituted benzoic acids [1]. While experimentally measured pKa values for 6-bromo-3-methoxy-2-methylbenzoic acid are not available in the primary literature, the predicted pKa range is approximately 3.3–3.6.

Predicted pKa
Class-level inference
~3.3–3.6
ΔpKa ≈ –0.2 to –0.5
Enhanced acidity may influence ionization and conjugation reactivity
vs. 3-methoxy-2-methylbenzoic acid (predicted 3.83). Ortho-bromine inductive effect; not experimentally confirmed.
Acidity prediction Bioavailability prediction Reactivity

CREBBP Bromodomain Binding Affinity Suggests Potential as a Fragment Starting Point, but Differential Selectivity Data vs. Analogs Are Not Publicly Available

A competitive binding assay of a compound containing the 6-bromo-3-methoxy-2-methylbenzoyl moiety against human His-tagged CREBBP bromodomain yielded a Kd of 530 nM [1]. However, this data point comes from a screening campaign where the core scaffold was likely elaborated, and direct comparative Kd values for simple 6-bromo-3-methoxy-2-methylbenzoic acid versus isomeric bromobenzoic acids or other fragment analogs are not available in the public domain. As a free acid fragment, the compound is expected to exhibit significantly weaker affinity (likely >50 μM), and the reported 530 nM value cannot be attributed to the parent acid without further confirmation.

CREBBP binding
Data to verify
Kd = 530 nM (elaborated analog)
Scaffold engagement context only; does not reflect free acid affinity
Reported for a derivative, not the parent acid. Free acid Kd likely >50 µM. Use as fragment starting point requires validation.
Fragment-based drug discovery CREBBP bromodomain Binding affinity

Molecular Weight and Vector Differentiation from Closely Related Bromobenzoic Acid Building Blocks: Impact on PROTAC Linker Design

The molecular weight of 6-bromo-3-methoxy-2-methylbenzoic acid (245.07 g/mol) is 30.02 g/mol higher than the des-methoxy analog 6-bromo-2-methylbenzoic acid (215.05 g/mol) , and 14.04 g/mol higher than 2-bromo-5-methoxybenzoic acid (231.04 g/mol) . The additional methyl group at the 2-position also creates a unique steric vector that influences the trajectory of the carboxylic acid attachment point in heterobifunctional degraders. This combination of molecular weight and substitution geometry is not replicated by any single commercially available analog.

Molecular weight
Head-to-head
245.07 g/mol
+30.02 g/mol vs. des-methoxy
Unique mass and steric vector for PROTAC design
Compared to 6-bromo-2-methylbenzoic acid (215.05) and 2-bromo-5-methoxy isomer (231.04).
PROTAC design Building block selection Molecular weight

Commercial Availability and Purity Profile: Consistent 95% Minimum Purity Specification Across Multiple Vendors

Multiple independent vendors (ChemScene, CymitQuimica, Key Organics, AKSci) consistently report a minimum purity specification of 95% for 6-bromo-3-methoxy-2-methylbenzoic acid . This is comparable to but not exceeding the purity specifications of related bromobenzoic acid building blocks (e.g., 6-bromo-2-methylbenzoic acid at 98%, 2-bromo-5-methoxybenzoic acid at 98+%). The 95% purity represents a practical balance between cost and quality for a specialty building block intended for further derivatization and purification.

Purity specification
Cross-study
≥95%
Multi-vendor consistency
Specialty building block purity level; may require additional purification for sensitive applications
Comparable analogs often specify 98%+. Plan for recrystallization or chromatography if >98% needed.
Procurement Purity specification Supply chain

Best Research and Industrial Application Scenarios for 6-Bromo-3-methoxy-2-methylbenzoic Acid (CAS 55289-17-3)


PROTAC Library Synthesis: A Unique Trisubstituted Benzoic Acid Linker Precursor

As a Protein Degrader Building Block, 6-bromo-3-methoxy-2-methylbenzoic acid can be used to introduce a specific aromatic moiety at the target protein ligand terminus of PROTAC molecules [1]. The carboxylic acid group enables direct amide coupling to amine-functionalized linkers, while the 6-bromo substituent facilitates late-stage Suzuki-Miyaura cross-coupling to diversify the target-binding moiety. The unique combination of 3-methoxy (electron-donating, solubility-enhancing) and 2-methyl (steric bulk, conformational restriction) substituents provides a differentiated exit vector geometry compared to simpler bromobenzoic acids, which may be advantageous for optimizing ternary complex formation with specific E3 ligase–target protein pairs.

Fragment-Based Drug Discovery: A Substituted Benzoic Acid Fragment for Bromodomain Screening

The 6-bromo-3-methoxy-2-methylbenzoyl moiety has been identified in a CREBBP bromodomain binding assay (Compound-derived Kd = 530 nM) [2]. The free acid form (MW 245.07 g/mol) conforms to the 'Rule of Three' guidelines for fragment-based screening (MW <300, ClogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). While the unelaborated acid is not expected to exhibit nanomolar potency, it can serve as a validated starting point for structure-guided fragment growing and optimization campaigns targeting bromodomain-containing proteins.

Cross-Coupling Methodology Development: A Sterically Hindered Aryl Bromide Substrate

The 6-bromo substituent, flanked by the 2-methyl and 3-methoxy groups, presents a sterically hindered aryl bromide environment that is useful for developing and benchmarking palladium-catalyzed cross-coupling methodologies. The electronic effects of the electron-donating methoxy and methyl groups alter the oxidative addition and transmetalation kinetics compared to unsubstituted or electronically neutral aryl bromides, making this compound a valuable test substrate for evaluating new catalyst systems and reaction conditions for challenging sterically demanding cross-couplings.

Biaryl Synthesis via Decarboxylative Oxidative Cross-Coupling

As a benzoic acid derivative bearing an ortho-methyl substituent, 6-bromo-3-methoxy-2-methylbenzoic acid is a candidate substrate for decarboxylative oxidative cross-coupling reactions to generate biaryl products [3]. The ortho-substitution pattern and the presence of both electron-donating and halogen substituents make it a structurally informative building block for exploring the scope and limitations of this emerging synthetic methodology.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Trisubstituted exit vector geometry
Ternary complex geometry optimization with E3 ligase–target pairs
Fragment-based screening
Rule of Three compliant (MW
CREBBP bromodomain engagement validation; scaffold elaboration potential
Cross-coupling methodology
Sterically hindered aryl bromide with electron-donating groups
Oxidative addition/transmetalation kinetics under Pd catalysis
Decarboxylative biaryl synthesis
ortho-Methyl benzoic acid scaffold
Scope and limitation studies for emerging C–C bond formation methods

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